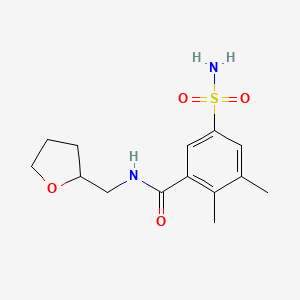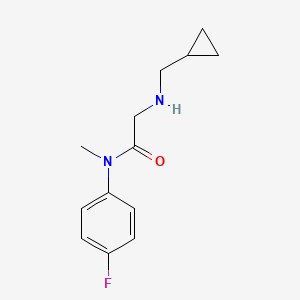![molecular formula C15H17NO4 B7590324 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid, also known as MMFC, is a synthetic compound that has shown potential as a drug candidate for the treatment of various diseases. MMFC belongs to the class of furan carboxylic acids and has been studied extensively in recent years due to its promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation. 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that is involved in the regulation of blood sugar levels.
Biochemical and Physiological Effects:
5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators. 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has also been shown to increase the activity of AMP-activated protein kinase (AMPK), which is an enzyme that is involved in the regulation of energy metabolism. Additionally, 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has been shown to increase the uptake of glucose by cells, which can help to lower blood sugar levels.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has been shown to have a relatively low toxicity, which makes it a safer compound to use in lab experiments. However, one limitation of using 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid. One area of research could be to further investigate the mechanism of action of 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid and to identify the specific enzymes that it targets. Another area of research could be to study the pharmacokinetics of 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid, including its absorption, distribution, metabolism, and excretion in the body. Additionally, further studies could be conducted to investigate the potential use of 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
Synthesis Methods
5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid can be synthesized using a multistep reaction process. The starting material for the synthesis of 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid is 2-methoxyaniline, which is reacted with formaldehyde and formic acid to produce N-formyl-2-methoxyaniline. This intermediate is then reacted with methyl vinyl ketone to produce 5-(2-methoxy-N-formylamino)methylfuran-2-carboxylic acid. Finally, this compound is reduced using sodium borohydride to yield 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid.
Scientific Research Applications
5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has been studied extensively for its potential use as a drug candidate for the treatment of various diseases. Some of the diseases that 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has been studied for include cancer, inflammation, and diabetes. 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, 5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid has been shown to have hypoglycemic effects and can lower blood sugar levels.
properties
IUPAC Name |
5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-8-11(20-14(10)15(17)18)9-16(2)12-6-4-5-7-13(12)19-3/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLSGIBHGIHFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CN(C)C2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)
![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)
![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)


![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)